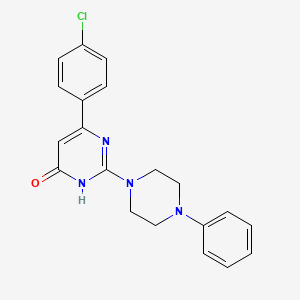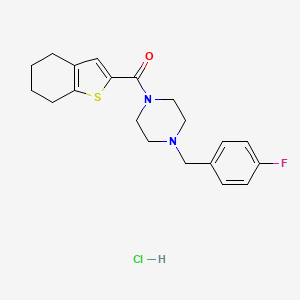![molecular formula C20H16N4O3 B5975966 N-(4-pyridinylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5975966.png)
N-(4-pyridinylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-pyridinylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide, commonly known as QM, is a synthetic compound with potential applications in scientific research. It belongs to the family of oxazole carboxamides, which are known for their pharmacological properties. QM is a promising compound due to its ability to inhibit certain enzymes and modulate cellular pathways. In
作用机制
The mechanism of action of QM involves the inhibition of certain enzymes and modulation of cellular pathways. QM inhibits the activity of PARP by binding to its catalytic domain and preventing the transfer of ADP-ribose units to target proteins. This inhibition leads to the accumulation of DNA damage and cell death. QM modulates the activity of NF-κB by inhibiting the phosphorylation and degradation of its inhibitory protein IκBα. This inhibition leads to the reduction of NF-κB activity and the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of QM are dependent on its ability to inhibit certain enzymes and modulate cellular pathways. QM has been shown to induce DNA damage and cell death in cancer cells by inhibiting the activity of PARP. QM has also been shown to reduce inflammation and cell survival by inhibiting the activity of NF-κB. QM can modulate the expression of genes involved in DNA repair, inflammation, and cell survival. QM has been shown to have low toxicity in normal cells and tissues, making it a promising compound for scientific research.
实验室实验的优点和局限性
QM has several advantages for lab experiments, including its ability to inhibit specific enzymes and modulate cellular pathways. QM can be used to investigate the role of PARP and NF-κB in various diseases, including cancer, inflammation, and neurodegeneration. QM has low toxicity in normal cells and tissues, making it a promising compound for in vitro and in vivo studies. However, QM has some limitations for lab experiments, including its complex synthesis method and limited availability. QM is also a relatively new compound, and more research is needed to fully understand its potential applications.
未来方向
There are several future directions for QM in scientific research. QM can be used to investigate the role of PARP and NF-κB in various diseases, including cancer, inflammation, and neurodegeneration. QM can also be used to develop new therapies that target PARP and NF-κB. Future studies can investigate the potential of QM in combination with other compounds or therapies. QM can also be modified to improve its pharmacokinetic properties and increase its efficacy. Finally, QM can be used to investigate the role of other enzymes and cellular pathways in disease, leading to the development of new therapies.
Conclusion
In conclusion, QM is a synthetic compound with potential applications in scientific research. QM can inhibit certain enzymes and modulate cellular pathways, making it a promising compound for investigating the role of PARP and NF-κB in various diseases. QM has low toxicity in normal cells and tissues, making it a promising compound for in vitro and in vivo studies. QM has several advantages for lab experiments, including its ability to inhibit specific enzymes and modulate cellular pathways. However, QM has some limitations for lab experiments, including its complex synthesis method and limited availability. There are several future directions for QM in scientific research, including the development of new therapies and the investigation of other enzymes and cellular pathways in disease.
合成方法
The synthesis of QM involves a multistep process that requires specialized equipment and expertise. The first step involves the preparation of the 8-quinolinyloxy acetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 4-pyridinylmethanol to form the intermediate product. The final step involves the reaction of the intermediate product with 2-amino-4-carboxamido-1,3-oxazole to yield QM. The purity and yield of QM can be improved by using chromatography techniques.
科学研究应用
QM has potential applications in scientific research due to its ability to inhibit certain enzymes and modulate cellular pathways. QM has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition can lead to the accumulation of DNA damage and cell death. QM has also been shown to modulate the activity of the transcription factor NF-κB, which is involved in the regulation of immune responses, inflammation, and cell survival. QM can inhibit the activation of NF-κB and reduce the expression of pro-inflammatory cytokines. QM has been used in studies to investigate the role of PARP and NF-κB in various diseases, including cancer, inflammation, and neurodegeneration.
属性
IUPAC Name |
N-(pyridin-4-ylmethyl)-2-(quinolin-8-yloxymethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c25-20(23-11-14-6-9-21-10-7-14)16-12-27-18(24-16)13-26-17-5-1-3-15-4-2-8-22-19(15)17/h1-10,12H,11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPJRLIKJOWKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=NC(=CO3)C(=O)NCC4=CC=NC=C4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-ylmethyl)-2-(quinolin-8-yloxymethyl)-1,3-oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(2-ethylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5975885.png)

![1-[3-({[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B5975904.png)
![7-(4-isopropylbenzyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5975913.png)
![4-{[1-(4-oxo-4-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}butyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5975926.png)
![2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5975931.png)
![2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5975936.png)
![2-[(5-amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5975937.png)
![1-benzyl-4-{3-[1-(4-methoxybenzyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5975942.png)


![N-[2-(isopropylthio)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B5975960.png)
![2-{4-(1,3-benzodioxol-4-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975973.png)
![5,5'-oxybis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5975981.png)